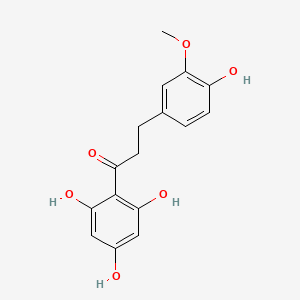
3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is a complex organic compound that features both hydroxy and methoxy functional groups. These functional groups are known for their reactivity and are often found in natural products and synthetic pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method might include the condensation of a hydroxy-methoxybenzaldehyde with a trihydroxybenzaldehyde under basic conditions, followed by reduction and further functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, compounds with hydroxy and methoxy groups are often studied for their antioxidant properties and potential therapeutic effects.
Medicine
In medicine, similar compounds are investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
Industrially, such compounds might be used in the synthesis of dyes, polymers, or as additives in various chemical processes.
作用機序
The mechanism of action for this compound would depend on its specific application. Generally, compounds with hydroxy and methoxy groups can interact with biological molecules through hydrogen bonding, electron donation, and other interactions, affecting various molecular targets and pathways.
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Lacks the additional trihydroxyphenyl group.
1-(2,4,6-Trihydroxyphenyl)propan-1-one: Lacks the hydroxy-methoxyphenyl group.
特性
分子式 |
C16H16O6 |
|---|---|
分子量 |
304.29 g/mol |
IUPAC名 |
3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2,4,6-8,17-18,20-21H,3,5H2,1H3 |
InChIキー |
IIKYRVBBNSRJJT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


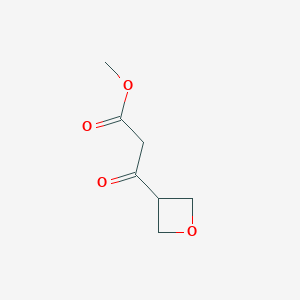
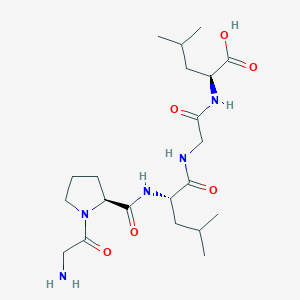
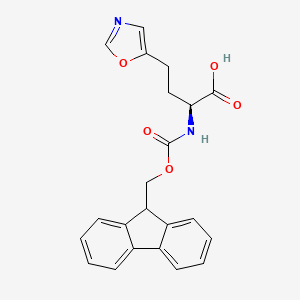
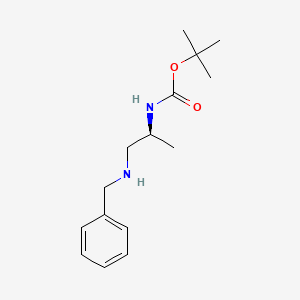
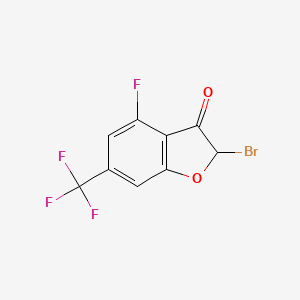






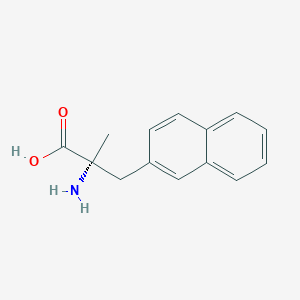
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)

